molecular formula C18H23ClN2O4 B15182556 Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride CAS No. 74406-12-5

Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride

Cat. No.: B15182556
CAS No.: 74406-12-5
M. Wt: 366.8 g/mol
InChI Key: RUDXEMWNIPUEMJ-UHFFFAOYSA-N
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Description

Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride is a complex tetrahydro-β-carboline derivative characterized by an ethoxycarbonyl group and an ethyl acetate moiety at the 1-position of the pyridoindole core, with a hydrochloride counterion.

Properties

CAS No.

74406-12-5

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

ethoxycarbonyl 2-(9-ethyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C18H22N2O4.ClH/c1-3-20-15-8-6-5-7-12(15)13-9-10-19-14(17(13)20)11-16(21)24-18(22)23-4-2;/h5-8,14,19H,3-4,9-11H2,1-2H3;1H

InChI Key

RUDXEMWNIPUEMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(NCC3)CC(=O)OC(=O)OCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with an ethyl ester group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride N/A* Hypothetical: C₁₉H₂₅ClN₂O₅ ~396.87 Ethoxycarbonyl, ethyl acetate, HCl Presumed enhanced solubility due to HCl salt
N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide 76907-21-6 C₁₅H₁₉N₃O 257.33 N-Ethyl acetamide Amide group may increase metabolic stability compared to esters
Methyl 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate N/A C₁₈H₂₄N₂O₂ 300.40 tert-butyl, methyl ester Low yield (3%) during recrystallization; stereochemical complexity noted
3,9-Dimethyl-1-(pyridin-2-yl)-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride 40717-58-6 C₁₈H₂₀ClN₃ 313.82 Pyridinyl, 3,9-dimethyl High boiling point (469.6°C) and flash point (237.8°C)
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate 1184919-19-4 C₁₅H₁₈N₂O₂ 258.32 Ethyl acetate Base compound; lacks ethoxycarbonyl and HCl
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride 3489-15-4 C₁₈H₁₉ClN₂O 314.81 4-Methoxyphenyl Methoxy group may enhance lipophilicity
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride N/A C₁₇H₁₇ClN₂ 284.79 Phenyl Custom synthesis protocols available

Key Structural and Functional Differences

Substituent Effects :

  • The ethoxycarbonyl group in the target compound distinguishes it from simpler esters (e.g., ) and amides (). This group may influence electronic properties and binding affinity in biological systems.
  • Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases, which is critical for pharmaceutical applications.

Synthetic Challenges :

  • Methyl and ethyl esters () are synthesized via SOCl₂-mediated esterification under low temperatures, but stereochemical control remains challenging, as seen in (3% yield for pure stereoisomer) .
  • Bulky substituents (e.g., tert-butyl in ) reduce reaction efficiency due to steric hindrance .

Physicochemical Properties :

  • The 3,9-dimethyl-pyridinyl derivative () exhibits high thermal stability (boiling point 469.6°C), likely due to aromatic stacking and hydrogen bonding .
  • Phenyl and methoxyphenyl derivatives () show variability in lipophilicity, impacting their pharmacokinetic profiles.

Biological Activity

Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride (CAS No. 74406-12-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23ClN2O4
  • Molecular Weight : 366.839 g/mol
  • Boiling Point : 504.6°C at 760 mmHg
  • Flash Point : 259°C

Biological Activity

This compound exhibits several biological activities, primarily through its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway.

The compound has been shown to selectively inhibit Class I PI3K enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling is implicated in various cellular processes including:

  • Cell Proliferation : The compound's ability to inhibit uncontrolled cellular growth suggests potential applications in cancer therapy.
  • Angiogenesis : By affecting endothelial cell responses to pro-angiogenic factors like VEGF, it may play a role in inhibiting tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce tumor cell invasion and proliferation. For instance:

  • Cell Lines Tested : Various cancer cell lines were subjected to treatment with the compound.
  • Results : Significant reductions in cell viability and migration were observed at specific concentrations.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving a murine model of breast cancer showed that administration of the compound resulted in a marked decrease in tumor size compared to control groups. The mechanism was attributed to the inhibition of PI3K signaling pathways leading to apoptosis in malignant cells.
  • Anti-inflammatory Effects : Another study indicated that the compound could modulate immune responses by inhibiting inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:

Compound NamePrimary ActivityMechanism of ActionReferences
This compoundAnti-cancerPI3K inhibition
Other PI3K InhibitorsAnti-cancer & Anti-inflammatoryBroad spectrum PI3K inhibition
General Indole DerivativesVarious (antimicrobial)Diverse mechanisms including receptor modulation

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